molecular formula C23H22N2O4S2 B2883456 3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one CAS No. 690642-76-3

3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one

Cat. No.: B2883456
CAS No.: 690642-76-3
M. Wt: 454.56
InChI Key: YTLQMEQNMSRLSF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a benzo[d][1,3]dioxol-5-yl group, a thioether group, and a cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one ring system. These groups suggest that the compound may have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several ring systems and functional groups. Unfortunately, without specific data or a crystal structure, it’s difficult to provide a detailed analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups and ring systems present in the molecule .

Scientific Research Applications

Synthesis and Antitumor Activity

Compounds with structural similarities to the mentioned chemical have been synthesized and evaluated for their antitumor activities. For instance, a study by Edrees & Farghaly (2017) explored the synthesis of novel pentaheterocyclic compounds with potent antitumor activity against liver and breast cancer cell lines, showcasing the potential of such compounds in cancer therapy (Edrees & Farghaly, 2017).

Chemical Synthesis and Reactivity

The reactivity and synthesis of thieno[2,3-d]pyrimidin-4-ones have been widely studied. Elmuradov, Bozorov, & Shakhidoyatov (2011) discussed the synthesis of 2,3-dimethyl- and 2,3-substituted 8-arylidene-6,7-dihydro-pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4-ones, highlighting the compound's synthetic versatility and potential for creating various biologically active molecules (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Novel Syntheses of Heterocycles

The compound's framework has been utilized in the development of new syntheses for heterocycles with potential biological activities. El-Gazzar, Hegab, Swelam, & Aly (2002) described the preparation of 3-substituted-(un)-cyclohepta(b)thieno[2,3-d]pyrimido[3,4-a]-1,2,4-triazoles, indicating the structural flexibility and chemical reactivity of this class of compounds for generating diverse heterocyclic systems (El-Gazzar et al., 2002).

Antiparasitic and Antiprotozoal Activity

Research by Mavrova, Vuchev, Anichina, & Vassilev (2010) into thieno[2,3-d]pyrimidin-4(3H)-ones containing benzimidazole rings demonstrated significant antitrichinellosis and antiprotozoal effects. This underlines the potential of such compounds in the development of new treatments for parasitic infections (Mavrova et al., 2010).

Mechanism of Action

If this compound has biological activity, the mechanism of action would depend on the specific target in the body. For example, similar compounds have shown anticancer activity by causing cell cycle arrest and inducing apoptosis in cancer cells .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. For example, it could be tested for biological activity, such as anticancer or antimicrobial activity .

Properties

IUPAC Name

5-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S2/c1-2-10-25-22(27)20-15-6-4-3-5-7-19(15)31-21(20)24-23(25)30-12-16(26)14-8-9-17-18(11-14)29-13-28-17/h2,8-9,11H,1,3-7,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLQMEQNMSRLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC4=C(C=C3)OCO4)SC5=C2CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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